molecular formula C27H23ClN2O5 B2907338 METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE CAS No. 380476-98-2

METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2907338
CAS No.: 380476-98-2
M. Wt: 490.94
InChI Key: LWHGTGJTZRMWGT-UHFFFAOYSA-N
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Description

Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a cyanopropenoyl group, all connected to a benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chlorophenyl ether: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenyl ether.

    Formation of the ethoxyphenyl group: This step involves the reaction of 3-ethoxyphenol with an appropriate alkylating agent to form the 3-ethoxyphenyl ether.

    Formation of the cyanopropenoyl group: This step involves the reaction of an appropriate nitrile with an alkylating agent to form the cyanopropenoyl group.

    Coupling of the intermediates: The final step involves the coupling of the chlorophenyl ether, ethoxyphenyl ether, and cyanopropenoyl group with methyl 2-aminobenzoate under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Purification techniques: Techniques such as crystallization, distillation, and chromatography may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: This compound can be reduced to form corresponding reduced products.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: May form corresponding carboxylic acids or ketones.

    Reduction: May form corresponding alcohols or amines.

    Substitution: May form corresponding substituted derivatives.

Scientific Research Applications

Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: This can modulate the activity of these receptors and influence cellular processes.

    Inhibiting specific enzymes: This can block the activity of these enzymes and affect metabolic pathways.

    Interacting with DNA or RNA: This can influence gene expression and protein synthesis.

Comparison with Similar Compounds

Methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:

    Methyl 2-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-[[(E)-3-[4-[(4-fluorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 2-[[(E)-3-[4-[(4-methylphenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate: Similar structure but with a methyl group instead of chlorine.

Properties

IUPAC Name

methyl 2-[[(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-25-15-19(10-13-24(25)35-17-18-8-11-21(28)12-9-18)14-20(16-29)26(31)30-23-7-5-4-6-22(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHGTGJTZRMWGT-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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